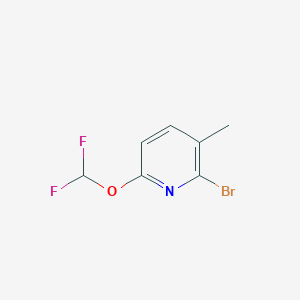

2-Bromo-6-difluoromethoxy-3-methylpyridine

Descripción

2-Bromo-6-difluoromethoxy-3-methylpyridine is a brominated pyridine derivative featuring a difluoromethoxy group at position 6 and a methyl group at position 3. Its molecular formula is C₇H₆BrF₂NO, with a molecular weight of 238.03 g/mol. The compound’s structure combines electron-withdrawing (difluoromethoxy) and electron-donating (methyl) substituents, influencing its reactivity and physicochemical properties.

Propiedades

IUPAC Name |

2-bromo-6-(difluoromethoxy)-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO/c1-4-2-3-5(11-6(4)8)12-7(9)10/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVWJXHZDWNHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-difluoromethoxy-3-methylpyridine typically involves the bromination of 6-difluoromethoxy-3-methylpyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-6-difluoromethoxy-3-methylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of corresponding reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions can produce corresponding oxides and reduced compounds .

Aplicaciones Científicas De Investigación

2-Bromo-6-difluoromethoxy-3-methylpyridine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-Bromo-6-difluoromethoxy-3-methylpyridine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the methoxy and methyl groups, contribute to its reactivity and binding affinity with various biomolecules . These interactions can modulate biological pathways and result in specific pharmacological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyridine Derivatives

Structural and Functional Group Variations

The following compounds share structural similarities with 2-Bromo-6-difluoromethoxy-3-methylpyridine but differ in substituent type, position, or electronic effects:

2-Bromo-3-methylpyridine (CAS 3430-17-9)

- Molecular Formula : C₆H₆BrN

- Molecular Weight : 172.02 g/mol

- Substituents : Bromine (position 2), methyl (position 3).

- Key Differences : Lacks the difluoromethoxy group, reducing electron-withdrawing effects. This simplifies synthesis but limits metabolic stability in bioactive molecules. Used as a precursor in Suzuki-Miyaura couplings .

2-Bromo-6-chloro-3-methoxypyridine (CAS 1256819-37-0)

- Molecular Formula: C₆H₅BrClNO

- Molecular Weight : 222.47 g/mol

- Substituents : Bromine (position 2), chloro (position 6), methoxy (position 3).

- Key Differences : Chloro and methoxy groups alter electronic properties. Chloro is a stronger electron-withdrawing group than difluoromethoxy, directing electrophilic substitution differently. Methoxy at position 3 may reduce steric hindrance compared to methyl .

5-Bromo-6-methoxypyridin-3-amine (CAS 53242-18-5)

- Molecular Formula : C₆H₇BrN₂O

- Molecular Weight : 218.04 g/mol

- Substituents : Bromine (position 5), methoxy (position 6), amine (position 3).

- Key Differences : The amine group enhances nucleophilicity, enabling participation in condensation reactions. Positional isomerism (bromine at 5 vs. 2) significantly alters reactivity patterns .

3-Bromo-2-methyl-6-(methoxy-d3)-pyridine (CAS 1185319-83-8)

- Molecular Formula: C₇H₅BrD₃NO

- Molecular Weight : 205.07 g/mol

- Substituents : Bromine (position 3), methyl (position 2), deuterated methoxy (position 6).

- Key Differences : Deuterated methoxy group increases molecular weight and stabilizes metabolic pathways in isotopic labeling studies. Structural differences (bromine at 3 vs. 2) limit direct comparability in synthetic applications .

Physicochemical and Reactivity Comparison

Actividad Biológica

2-Bromo-6-difluoromethoxy-3-methylpyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, with a focus on its applications in oncology and antimicrobial research.

Chemical Structure and Properties

Chemical Formula : C10H8BrF2NO

Molecular Weight : 277.08 g/mol

The structure features a bromine atom, two fluorine atoms, a methoxy group, and a methyl group attached to a pyridine ring. These substituents enhance the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of halogen substituents (bromine and fluorine) increases the compound's binding affinity, which may lead to:

- Inhibition of Enzyme Activity : The compound can inhibit certain enzymes involved in cancer cell proliferation.

- Modulation of Receptor Signaling : It may alter signaling pathways crucial for cell survival and apoptosis.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer properties:

- Cytotoxicity : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia cells (Jurkat and Ramos), with IC50 values ranging from 1.61 to 2.95 μM after 72 hours of treatment.

- Apoptosis Induction : The compound selectively induces apoptosis in cancer cells while sparing normal peripheral blood mononuclear cells (PBMNCs), suggesting a favorable therapeutic index.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| Jurkat | 1.61 | Cytotoxic |

| Ramos | 2.95 | Cytotoxic |

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. However, further investigations are needed to elucidate its spectrum of activity against various pathogens.

Case Studies

-

Study on Cytotoxicity :

- A study screened various derivatives for antineoplastic activity, highlighting the significant effects of compounds similar to this compound on leukemia cell lines.

- The results indicated that these compounds could serve as potential therapeutic agents in cancer treatment.

-

Antimicrobial Research :

- Ongoing research is evaluating the antimicrobial efficacy of this compound against common bacterial strains. Initial findings indicate potential effectiveness, but comprehensive studies are required to confirm these results.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.